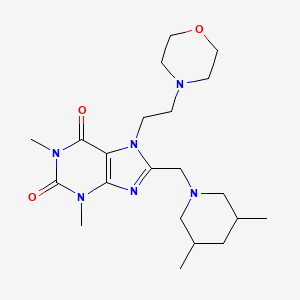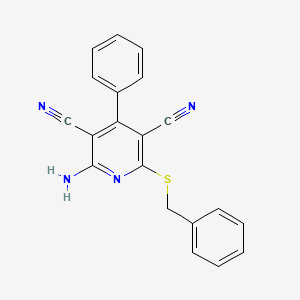![molecular formula C15H12N2O B6499930 8-[(pyridin-2-yl)methoxy]quinoline CAS No. 622828-38-0](/img/structure/B6499930.png)
8-[(pyridin-2-yl)methoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(pyridin-2-yl)methoxy]quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a pyridin-2-ylmethoxy group. This compound is part of the broader class of quinoline derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Orientations Futures
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The future directions in this field could involve the design of new quinoline compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Mécanisme D'action
Target of Action
Quinoline derivatives have been used in various medicinal applications, suggesting that they interact with a range of biological targets .
Mode of Action
8-[(pyridin-2-yl)methoxy]quinoline operates as a proton crane . The large distance between the proton donor (O) and proton acceptor (N) sites makes direct intramolecular proton transfer (PT) impossible. Therefore, solvent-assisted PT is the only possible mechanism for conversion between the tautomers in this molecule . The introduction of strong electron donor substituents in the pyridine ring creates optimal conditions for this compound to act as a proton crane .
Biochemical Pathways
The compound’s proton crane action suggests it may influence proton transfer reactions and tautomerism, which are fundamental to many biochemical processes .
Result of Action
Its role as a proton crane suggests it may influence the protonation states of molecules, potentially affecting their reactivity and interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solvent environment is crucial for its function as a proton crane . The presence of a solvent allows for solvent-assisted PT, which is the only possible mechanism for tautomer conversion in this molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(pyridin-2-yl)methoxy]quinoline typically involves the reaction of 8-hydroxyquinoline with 2-chloromethylpyridine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 8-hydroxyquinoline attacks the chloromethyl group of 2-chloromethylpyridine, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 8-hydroxyquinoline, 2-chloromethylpyridine, base (e.g., potassium carbonate)
Solvent: Dimethylformamide (DMF) or similar polar aprotic solvent
Temperature: Typically heated to 80-100°C
Time: Reaction time can vary from a few hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-[(pyridin-2-yl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation Products: Quinoline N-oxides
Reduction Products: Reduced quinoline derivatives
Substitution Products: Various substituted quinoline and pyridine derivatives
Applications De Recherche Scientifique
8-[(pyridin-2-yl)methoxy]quinoline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including its potential use in drug development for treating various diseases.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Comparaison Avec Des Composés Similaires
8-[(pyridin-2-yl)methoxy]quinoline can be compared with other quinoline derivatives such as:
8-hydroxyquinoline: Known for its metal-chelating properties and use in analytical chemistry.
2-chloroquinoline: Used as an intermediate in the synthesis of various pharmaceuticals.
Quinoline N-oxides: Studied for their unique reactivity and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
IUPAC Name |
8-(pyridin-2-ylmethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-2-9-16-13(7-1)11-18-14-8-3-5-12-6-4-10-17-15(12)14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHCEAHJGSZTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-ethyl-8-[4-(trifluoromethyl)benzenesulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6499850.png)
![2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499859.png)

![7-[(3-chlorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499864.png)
![3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499880.png)
![4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B6499885.png)
![N-[(4-fluorophenyl)methyl]-4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B6499907.png)
![2-{[(3-chlorophenyl)carbamoyl]amino}-N-[2-(3-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6499917.png)
![2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N,N-diethylacetamide](/img/structure/B6499937.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499945.png)
![tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6499947.png)
![N-[(4-fluorophenyl)methyl]-2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499948.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B6499958.png)
